molecular formula C20H24N2O3 B4427460 N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide

N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide

Cat. No. B4427460
M. Wt: 340.4 g/mol
InChI Key: SNAZESBMGBQARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, its development was discontinued due to safety concerns. Despite this, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516 exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
This compound 501516 has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy expenditure. It also promotes mitochondrial biogenesis, which enhances cellular energy production. Additionally, this compound 501516 has anti-inflammatory properties and has been shown to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516 has several advantages for use in laboratory experiments. It is a potent and selective PPARδ agonist, making it a valuable tool for studying PPARδ signaling pathways. It also has a long half-life, which allows for sustained activation of PPARδ. However, its use in laboratory experiments is limited by safety concerns and ethical considerations.

Future Directions

There are several potential future directions for research on N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on mitochondrial biogenesis and inflammation. Finally, research is needed to develop safer and more effective PPARδ agonists for therapeutic use.

Scientific Research Applications

N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. These properties make it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.

properties

IUPAC Name

2-[2-(3-methylphenoxy)propanoylamino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13(2)21-20(24)17-10-5-6-11-18(17)22-19(23)15(4)25-16-9-7-8-14(3)12-16/h5-13,15H,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAZESBMGBQARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.